molecular formula C14H11FO2 B8003372 3-((2-Fluorophenoxy)methyl)benzaldehyde

3-((2-Fluorophenoxy)methyl)benzaldehyde

Cat. No.: B8003372
M. Wt: 230.23 g/mol
InChI Key: GIFGQGXPHPNGLN-UHFFFAOYSA-N
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Description

3-((2-Fluorophenoxy)methyl)benzaldehyde (CAS 1443353-65-8) is a fluorinated organic compound with a molecular formula of C14H11FO2 and a molecular weight of 230.23 g/mol . This chemical serves as a versatile and valuable synthetic intermediate in research, particularly in medicinal chemistry and drug discovery. The structure incorporates both a benzaldehyde moiety and a 2-fluorophenoxy methyl ether chain, making it a useful building block for the synthesis of more complex molecules. Its primary research application lies in its role as a precursor for the development of potential pharmacologically active compounds. The aldehyde group is a highly reactive site, allowing for further transformations through condensation or reduction reactions to create libraries of derivatives for biological screening. The incorporation of fluorine is a common strategy in drug design, as it can influence a molecule's bioavailability, metabolic stability, and binding affinity . Researchers utilize this compound under the strict understanding that it is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c15-13-6-1-2-7-14(13)17-10-12-5-3-4-11(8-12)9-16/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFGQGXPHPNGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 2 Fluorophenoxy Methyl Benzaldehyde

Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound

A retrosynthetic analysis of 3-((2-Fluorophenoxy)methyl)benzaldehyde identifies the carbon-oxygen bond of the ether as the most logical point for disconnection. This strategy simplifies the target molecule into two readily accessible precursor fragments: 3-(halomethyl)benzaldehyde or a related derivative, and 2-fluorophenol (B130384). This disconnection is based on common and reliable ether synthesis methodologies.

The primary synthetic routes involve the formation of the ether bond through nucleophilic substitution. This can be approached in two ways:

Approach A: Utilizes 2-fluorophenol as the nucleophile and a derivative of 3-formylbenzyl alcohol, such as 3-(bromomethyl)benzaldehyde (B1337732), as the electrophile. This is characteristic of the Williamson ether synthesis.

Approach B: Employs 3-(hydroxymethyl)benzaldehyde (B1315534) as the alcohol component and 2-fluorophenol as the nucleophile in a Mitsunobu reaction. This method activates the benzylic alcohol for substitution.

Both strategies require the careful preparation and handling of the precursor building blocks to ensure the desired connectivity and avoid unwanted side reactions.

Synthesis of Precursor Building Blocks

The successful synthesis of the target compound relies on the efficient preparation of its key intermediates.

Preparation of 3-(Hydroxymethyl)benzaldehyde Derivatives

3-(Hydroxymethyl)benzaldehyde is a crucial precursor. One common method for its preparation is the selective reduction of isophthalaldehyde. prepchem.com For instance, the use of sodium borohydride (B1222165) in ethanol (B145695) at low temperatures can selectively reduce one of the two aldehyde groups to a hydroxymethyl group. prepchem.com

Another approach involves the oxidation of 3-methylbenzyl alcohol. However, controlling the oxidation to yield the aldehyde without over-oxidation to the carboxylic acid can be challenging. Alternatively, 3-hydroxybenzaldehyde (B18108) can be prepared from 3-nitrobenzaldehyde (B41214) through a sequence of reduction of the nitro group, diazotization of the resulting amine, and subsequent hydrolysis. wikipedia.orgorgsyn.org

Synthesis and Functionalization of 2-Fluorophenol Intermediates

2-Fluorophenol is a key commercially available starting material. Its synthesis can be achieved through several methods, including the diazotization of 2-fluoroaniline (B146934) followed by hydrolysis, which is a common laboratory and industrial method. guidechem.com Other routes include the direct fluorination of phenol (B47542), though this often leads to a mixture of ortho and para isomers. tandfonline.com More advanced methods involve palladium-catalyzed C-H fluorination of phenol derivatives. google.com

Further functionalization of 2-fluorophenol is also possible if derivatives are required. For example, it can undergo chlorination to produce compounds like 2-chloro-6-fluorophenol (B1225318) or 2-chloro-4-fluorophenol. guidechem.comgoogle.com

Etherification Reaction Protocols for the Phenoxymethyl Linkage

The formation of the ether bond is the final and critical step in the synthesis of this compound.

Optimization of Mitsunobu Reaction Conditions

The Mitsunobu reaction is a powerful method for forming ethers from alcohols and phenols with inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgwikipedia.org In the context of synthesizing this compound, 3-(hydroxymethyl)benzaldehyde would be treated with 2-fluorophenol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgcommonorganicchemistry.com

Optimization of the Mitsunobu reaction often involves the careful selection of solvents and reaction temperature. Tetrahydrofuran (THF) is a common solvent, and reactions are typically initiated at 0 °C and then allowed to warm to room temperature. wikipedia.orgcommonorganicchemistry.com The acidity of the phenolic proton of 2-fluorophenol is sufficient for this reaction to proceed. organic-chemistry.org The use of polymer-supported triphenylphosphine can simplify the purification process by allowing for the easy removal of the phosphine oxide byproduct through filtration. commonorganicchemistry.com

Table 1: Typical Reagents for Mitsunobu Reaction
Reagent TypeExamplesRole in Reaction
PhosphineTriphenylphosphine (PPh3), Polymer-supported PPh3Activates the alcohol
AzodicarboxylateDiethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD)Protonated by the phenol and facilitates the reaction
SolventTetrahydrofuran (THF), Diethyl etherProvides a medium for the reaction

Evaluation of Williamson Ether Synthesis Variants

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.comlibretexts.orgkhanacademy.org In its application to the synthesis of this compound, it would typically involve the reaction of the sodium or potassium salt of 2-fluorophenol with 3-(bromomethyl)benzaldehyde or a related 3-(halomethyl)benzaldehyde.

The 2-fluorophenoxide is generated in situ by treating 2-fluorophenol with a suitable base. The choice of base and solvent is critical for the success of the reaction. Stronger bases like sodium hydride (NaH) are often used in anhydrous aprotic polar solvents like dimethylformamide (DMF) or THF to ensure complete deprotonation of the phenol. youtube.com Weaker bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can also be effective, often in polar aprotic solvents like acetone (B3395972) or acetonitrile (B52724), particularly when paired with a phase-transfer catalyst to enhance the reaction rate. chemicalbook.com The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate.

Table 2: Common Conditions for Williamson Ether Synthesis
ComponentExamplesPurpose
BaseSodium hydride (NaH), Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3)Deprotonates the phenol to form the nucleophile
SolventDimethylformamide (DMF), Acetonitrile, AcetoneDissolves reactants and facilitates the SN2 reaction
Electrophile3-(Bromomethyl)benzaldehyde, 3-(Chloromethyl)benzaldehydeProvides the benzylic carbon for nucleophilic attack

Exploration of Transition Metal-Catalyzed Etherification Approaches

The synthesis of the diaryl ether linkage in this compound is a critical step that can be achieved through various transition metal-catalyzed etherification reactions. These methods offer significant advantages over traditional nucleophilic aromatic substitution, such as milder reaction conditions and broader substrate scope. The two most prominent and widely utilized approaches are the Ullmann condensation and the Buchwald-Hartwig amination, which has been adapted for C-O bond formation.

The Ullmann condensation, a classic method for forming diaryl ethers, typically employs a copper catalyst. google.comacs.org The reaction involves the coupling of an aryl halide with a phenol in the presence of a base and a copper salt, often at elevated temperatures. google.comacs.org For the synthesis of this compound, this would involve the reaction of 3-(halomethyl)benzaldehyde with 2-fluorophenol. However, the harsh reaction conditions traditionally associated with the Ullmann reaction can sometimes be a limitation. nih.gov Modern advancements have introduced the use of ligands to accelerate the reaction and allow for milder conditions. nih.gov

A more contemporary and often preferred method is the Palladium-catalyzed Buchwald-Hartwig etherification. This reaction has gained prominence due to its high efficiency and functional group tolerance under relatively mild conditions. organic-chemistry.org The catalytic cycle involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by reaction with an alcohol or phenol and subsequent reductive elimination to yield the diaryl ether. The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich ligands often providing the best results. organic-chemistry.org

In the context of synthesizing this compound, a plausible synthetic route would be the coupling of 3-(bromomethyl)benzaldehyde with 2-fluorophenol using a palladium catalyst and a suitable phosphine ligand. The reaction would be carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate, in an inert solvent like toluene (B28343) or dioxane.

Parameter Ullmann Condensation Buchwald-Hartwig Etherification
Catalyst Copper salts (e.g., CuI, CuO)Palladium complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Ligand Often none, but ligands like phenanthroline can be usedBulky phosphine ligands (e.g., XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃NaOt-Bu, K₃PO₄
Solvent DMF, Pyridine, NitrobenzeneToluene, Dioxane
Temperature High (often >150 °C)Milder (often <120 °C)
Key Reactants 3-(halomethyl)benzaldehyde and 2-fluorophenol3-(bromomethyl)benzaldehyde and 2-fluorophenol

Directed Aldehyde Group Introduction and Late-Stage Functionalization Strategies

The introduction of the aldehyde group is a pivotal step in the synthesis of this compound. This can be achieved through various strategies, including direct formylation of a pre-formed diaryl ether precursor or by constructing the molecule with the aldehyde functionality already in place.

One common approach involves the late-stage functionalization of a diaryl ether. If a molecule such as 1-fluoro-2-(3-methylphenoxy)benzene is synthesized first, the methyl group can then be oxidized to an aldehyde. This oxidation can be accomplished using a variety of reagents, such as chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). However, these strong oxidants can sometimes lead to over-oxidation to the carboxylic acid. Milder and more selective methods, such as the use of N-bromosuccinimide (NBS) followed by hydrolysis, can also be employed.

Alternatively, the synthesis can be designed to incorporate the aldehyde group from the beginning. For instance, starting with a protected 3-hydroxybenzaldehyde, the ether linkage can be formed, followed by deprotection to reveal the aldehyde. Another strategy is to use a precursor like 3-cyanobenzyl bromide, which can be converted to the corresponding aldehyde in a later step. A particularly useful method for introducing an aldehyde group is the Sommelet reaction, where a benzyl (B1604629) halide is treated with hexamethylenetetramine followed by hydrolysis to yield the benzaldehyde (B42025). google.com A patent for the preparation of the related compound 3-phenoxybenzaldehyde (B142659) utilizes a mixture of 3-phenoxybenzyl halide and 3-phenoxybenzal halide with hexamethylenetetramine. google.com

A two-step, one-pot procedure for the synthesis of functionalized benzaldehydes has also been reported, which involves the reduction of a Weinreb amide to a stable aluminum hemiaminal intermediate, which then undergoes cross-coupling. acs.orgrug.nl This method allows for the introduction of various substituents onto the benzaldehyde ring. acs.orgrug.nl

Strategy Description Key Reagents
Late-Stage Oxidation Oxidation of a methyl group on a pre-formed diaryl ether.CrO₃, KMnO₄, NBS
Protected Aldehyde Formation of the ether linkage on a protected benzaldehyde derivative.Protecting groups (e.g., acetals), followed by deprotection.
Sommelet Reaction Conversion of a benzyl halide to an aldehyde. google.comHexamethylenetetramine, water, acetic acid. google.com
From Nitrile Hydrolysis of a nitrile to an aldehyde.DIBAL-H
Weinreb Amide Route Reduction of a Weinreb amide followed by cross-coupling. acs.orgrug.nlDIBAL-H, organometallic reagents. acs.orgrug.nl

Purification and Isolation Techniques for High-Purity this compound

The final step in the synthesis of this compound is its purification and isolation to achieve a high degree of purity, which is crucial for its subsequent use in research or as a chemical intermediate. The primary methods employed for the purification of aldehydes and diaryl ethers are column chromatography and recrystallization.

Column chromatography is a highly effective technique for separating the desired product from unreacted starting materials, catalysts, and byproducts. researchgate.net For a molecule like this compound, a silica (B1680970) gel column is typically used. researchgate.net The choice of eluent is critical for achieving good separation. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is commonly used, with the polarity gradually increased to elute the product. researchgate.net Given the presence of the polar aldehyde group and the ether linkage, a gradient elution starting with a low polarity mixture and moving to a higher polarity mixture would likely be effective.

Recrystallization is another powerful purification technique, particularly for obtaining highly crystalline solids. libretexts.org The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. libretexts.org An ideal solvent for recrystallization would be one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a substituted benzaldehyde like the target molecule, solvents such as ethanol, isopropanol, or a mixture of ethanol and water could be suitable candidates for recrystallization. The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. libretexts.org The purity of the final product can be assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.

Technique Description Key Parameters/Materials
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase. researchgate.netStationary Phase: Silica gel. researchgate.netEluent: Hexane/Ethyl Acetate mixtures. researchgate.net
Recrystallization Purification based on differences in solubility at varying temperatures. libretexts.orgSolvents: Ethanol, isopropanol, ethanol/water mixtures.
Purity Analysis Verification of the purity of the isolated compound.HPLC, NMR, Melting Point

Reactivity and Transformation Pathways of 3 2 Fluorophenoxy Methyl Benzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is characterized by a polarized carbon-oxygen double bond, wherein the carbon atom is electrophilic and the oxygen atom is nucleophilic. This electronic arrangement makes the aldehyde susceptible to attack by a diverse range of nucleophiles and also allows for its oxidation to a higher oxidation state.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.orglibretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is typically protonated in a subsequent step to yield an alcohol. libretexts.org The reactivity of an aldehyde is influenced by both steric and electronic factors. Aromatic aldehydes like 3-((2-Fluorophenoxy)methyl)benzaldehyde are generally reactive, though slightly less so than aliphatic aldehydes due to the resonance-donating effect of the benzene (B151609) ring. libretexts.org

The aldol (B89426) reaction is a cornerstone of carbon-carbon bond formation, involving the nucleophilic addition of an enolate to a carbonyl compound. In this context, this compound acts as the electrophilic partner, reacting with a pre-formed enolate of a ketone or another aldehyde. Since this compound cannot enolize itself, it is an excellent partner for directed aldol reactions, preventing self-condensation.

The stereochemical outcome of the aldol addition is of significant interest and can often be controlled. When a metal enolate reacts with an aldehyde, the stereochemistry of the resulting β-hydroxy carbonyl compound can be predicted using the Zimmerman-Traxler model, which postulates a six-membered, chair-like transition state. harvard.edu The geometry of the enolate ((E) or (Z)) dictates the relative stereochemistry (anti or syn) of the product. (Z)-enolates generally lead to syn-aldol adducts, while (E)-enolates yield anti-adducts, as this arrangement minimizes unfavorable 1,3-diaxial interactions in the transition state. harvard.edugithub.io

Table 1: Illustrative Aldol Reactions with this compound This table illustrates the expected products from aldol reactions based on general principles. Specific experimental data for this compound may vary.

Enolate Source (Ketone) Enolate Geometry Expected Major Product Stereochemistry Product Name
Propiophenone (Z)-Boron Enolate syn syn-3-Hydroxy-2-methyl-1-phenyl-3-(3-((2-fluorophenoxy)methyl)phenyl)propan-1-one
Diethyl Ketone (E)-Lithium Enolate anti anti-4-Hydroxy-3-methyl-5-(3-((2-fluorophenoxy)methyl)phenyl)pentan-2-one
Cyclohexanone N/A Mixture of syn and anti 2-(Hydroxy(3-((2-fluorophenoxy)methyl)phenyl)methyl)cyclohexan-1-one

Organometallic compounds, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful carbon-based nucleophiles that readily add to aldehydes. wikipedia.orgmasterorganicchemistry.com The reaction of this compound with these reagents involves the nucleophilic attack of the carbanionic 'R' group on the carbonyl carbon. masterorganicchemistry.com This addition forms a new carbon-carbon bond and, after an acidic workup to protonate the intermediate alkoxide, yields a secondary alcohol. masterorganicchemistry.commasterorganicchemistry.com

This reaction is highly efficient for creating more complex molecular architectures. The choice of the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group introduced at the former carbonyl carbon. Given that the starting aldehyde is prochiral, the addition of an organometallic reagent creates a new stereocenter, resulting in a racemic mixture of the secondary alcohol unless a chiral catalyst or auxiliary is employed. researchgate.net

Table 2: Formation of Secondary Alcohols via Organometallic Addition This table shows expected products from the addition of common organometallic reagents to this compound.

Organometallic Reagent Reagent Formula Resulting Alcohol Product Product Name
Methylmagnesium Bromide CH₃MgBr (3-((2-Fluorophenoxy)methyl)phenyl)methanol 1-(3-((2-Fluorophenoxy)methyl)phenyl)ethan-1-ol
Phenyllithium C₆H₅Li Phenyl(3-((2-fluorophenoxy)methyl)phenyl)methanol Phenyl(3-((2-fluorophenoxy)methyl)phenyl)methanol
Vinylmagnesium Chloride CH₂=CHMgCl 1-(3-((2-Fluorophenoxy)methyl)phenyl)prop-2-en-1-ol 1-(3-((2-Fluorophenoxy)methyl)phenyl)prop-2-en-1-ol
n-Butyllithium CH₃(CH₂)₃Li 1-(3-((2-Fluorophenoxy)methyl)phenyl)pentan-1-ol 1-(3-((2-Fluorophenoxy)methyl)phenyl)pentan-1-ol

Olefination reactions provide a powerful means of converting aldehydes into alkenes. The Wittig reaction, a widely used method, employs a phosphorus ylide (Wittig reagent) to react with the aldehyde. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or, more commonly accepted, a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide byproduct. organic-chemistry.orgstackexchange.com The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group like an ester) predominantly give (E)-alkenes. wikipedia.orgorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a popular modification that uses phosphonate (B1237965) carbanions, which are more nucleophilic than stabilized Wittig ylides. wikipedia.orguta.edu A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.org Furthermore, the phosphate (B84403) byproduct is water-soluble, simplifying product purification compared to the often-difficult separation of triphenylphosphine oxide. uta.eduorganic-chemistry.org

Table 3: Olefination Reactions of this compound This table outlines expected alkene products based on the olefination reagent used.

Reaction Type Reagent Expected Major Product (Isomer) Product Name
Wittig (Unstabilized) Methyltriphenylphosphonium Bromide (Ph₃P⁺CH₃ Br⁻) + Base Terminal Alkene 1-((2-Fluorophenoxy)methyl)-3-vinylbenzene
Wittig (Stabilized) (Carbethoxymethyl)triphenylphosphonium Bromide (Ph₃P⁺CH₂CO₂Et Br⁻) + Base (E)-Alkene Ethyl (E)-3-(3-((2-Fluorophenoxy)methyl)phenyl)acrylate
Horner-Wadsworth-Emmons Triethyl phosphonoacetate ((EtO)₂P(O)CH₂CO₂Et) + Base (E)-Alkene Ethyl (E)-3-(3-((2-Fluorophenoxy)methyl)phenyl)acrylate

The aldehyde group can be selectively reduced to a primary alcohol, (3-((2-Fluorophenoxy)methyl)phenyl)methanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that efficiently reduces aldehydes and ketones and is often the reagent of choice due to its compatibility with many other functional groups and its safety in protic solvents like methanol (B129727) or ethanol (B145695). nih.gov

For substrates with multiple reducible functional groups, chemoselectivity can be critical. While this compound lacks other easily reducible groups, in more complex molecules, milder conditions or more selective reagents might be necessary. Flow chemistry methods using reagents like sodium dithionite (B78146) have been developed for the highly selective reduction of aldehydes in the presence of less reactive ketones. beilstein-journals.orgsemanticscholar.org

Table 4: Reagents for the Selective Reduction of this compound This table presents common reagents and conditions for the reduction of the aldehyde to the corresponding primary alcohol.

Reducing Agent Typical Solvent Conditions Product Name
Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) 0 °C to Room Temperature (3-((2-Fluorophenoxy)methyl)phenyl)methanol
Lithium Aluminum Hydride (LiAlH₄) Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) 0 °C, followed by aqueous workup (3-((2-Fluorophenoxy)methyl)phenyl)methanol
Sodium Dithionite (Na₂S₂O₄) Isopropanol/Water Flow reactor, elevated temperature (3-((2-Fluorophenoxy)methyl)phenyl)methanol
Hydrogen (H₂) Ethanol (EtOH) Palladium on Carbon (Pd/C) catalyst, pressure (3-((2-Fluorophenoxy)methyl)phenyl)methanol

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-((2-Fluorophenoxy)methyl)benzoic acid. A variety of oxidizing agents can accomplish this transformation. Strong oxidants like potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄) are effective but can be harsh and may not be suitable for sensitive substrates. kchem.org

Table 5: Reagents for the Oxidation of this compound This table lists various oxidizing agents for the conversion of the aldehyde to the corresponding carboxylic acid.

Oxidizing Agent/System Typical Solvent Conditions Product Name
Potassium Permanganate (KMnO₄) Water/Pyridine Heat 3-((2-Fluorophenoxy)methyl)benzoic acid
Chromic Acid (H₂CrO₄, Jones Reagent) Acetone (B3395972) 0 °C to Room Temperature 3-((2-Fluorophenoxy)methyl)benzoic acid
Potassium tert-Butoxide (t-BuOK) Dimethyl Sulfoxide (DMSO) Room Temperature 3-((2-Fluorophenoxy)methyl)benzoic acid
Sodium Tungstate (Na₂WO₄) / H₂O₂ Water Phase-transfer catalyst 3-((2-Fluorophenoxy)methyl)benzoic acid

Formation of Imines, Oximes, Hydrazones, and Related Heteroatomic Derivatives

The aldehyde functional group in this compound is a key center for reactivity, readily undergoing condensation reactions with primary amines and their derivatives to form a range of heteroatomic products. These reactions are fundamental in synthetic organic chemistry for creating new carbon-nitrogen double bonds.

The general mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde. This is typically followed by a dehydration step, often catalyzed by a trace amount of acid, to yield the final product. researchgate.net

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) leads to the formation of imines. The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction. nih.govyoutube.com

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. Oximes are crystalline solids and are often used for the purification and characterization of aldehydes. quora.comacs.org

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) and its derivatives, such as 2,4-dinitrophenylhydrazine, yields hydrazones. These derivatives are also often crystalline and have sharp melting points, making them useful for identification purposes.

The expected products from these reactions are detailed in the table below.

ReactantProduct TypeGeneral Structure of Product
Primary Amine (R-NH₂)Imine
Hydroxylamine (NH₂OH)Oxime
Hydrazine (H₂N-NH₂)Hydrazone
PhenylhydrazinePhenylhydrazone

Note: The images in the table are illustrative general structures for the product types formed from this compound.

Reactivity of the Ether Linkage

The ether linkage in this compound, which connects the benzyl (B1604629) and fluorophenoxy moieties, exhibits characteristic reactivity, particularly under harsh reaction conditions.

Ethers are generally known for their chemical stability and lack of reactivity, especially towards bases. Consequently, cleavage of the ether bond in this compound under basic conditions is not a favorable reaction pathway.

However, under strong acidic conditions, particularly with hydrobromic acid (HBr) or hydroiodic acid (HI), the ether linkage can be cleaved. The reaction proceeds via a nucleophilic substitution mechanism. For an aryl alkyl ether such as this, the cleavage will invariably break the alkyl C-O bond. This is because the aromatic C-O bond is stronger, and nucleophilic attack on an sp²-hybridized aromatic carbon is disfavored.

The mechanism likely proceeds through protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the benzylic carbon. The benzylic position is susceptible to both Sₙ1 and Sₙ2 pathways. Given the stability of the resulting benzyl carbocation, an Sₙ1 mechanism is plausible. The products of this cleavage are 2-fluorophenol (B130384) and 3-(halomethyl)benzaldehyde.

ConditionReactivityExpected Products
Basic (e.g., NaOH, KOH)Generally unreactiveNo reaction
Acidic (e.g., HBr, HI)Cleavage of the C(benzyl)-O bond2-Fluorophenol and 3-(bromomethyl)benzaldehyde (B1337732) or 3-(iodomethyl)benzaldehyde

Aryl benzyl ethers are known to undergo rearrangement reactions under certain conditions. One such transformation is the acid-mediated Tarbell reaction, an ortho-rearrangement of a benzyl phenyl ether to a 2-benzylphenol. wikipedia.org While specific studies on this compound are not prevalent, the potential for such a rearrangement exists.

Another class of relevant rearrangements is the Smiles rearrangement, which is an intramolecular nucleophilic aromatic substitution. youtube.com For this to occur, the molecule would require a nucleophilic group and an aromatic ring activated towards nucleophilic attack. In its current form, this compound is not primed for a standard Smiles rearrangement. However, derivatives of this compound could potentially undergo such transformations. For instance, the Truce-Smiles rearrangement, a variation that does not require an activated aromatic ring, could be a possibility if a strong nucleophile is generated within the molecule. youtube.comyoutube.com

Reactivity of the Aromatic Rings

The two aromatic rings in this compound possess different substituents, leading to distinct reactivity profiles towards electrophilic and nucleophilic substitution.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. youtube.comyoutube.comncert.nic.in The regioselectivity of this reaction is governed by the electronic effects of the substituents already present on the ring.

Benzyl Moiety: This ring is substituted with an aldehyde group (-CHO) and a benzyloxymethyl group (-CH₂OAr).

The aldehyde group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. quora.commasterorganicchemistry.com

The benzyloxymethyl group (-CH₂O-Ar) is generally considered an ortho, para-directing group. The ether oxygen can donate electron density to the ring via resonance, activating these positions. However, the electronegativity of the oxygen also exerts an inductive withdrawing effect.

Fluorophenoxy Moiety: This ring contains a fluorine atom (-F) and an ether linkage (-OCH₂Ar).

Fluorine is an ortho, para-directing but deactivating substituent. Its high electronegativity makes it inductively electron-withdrawing, but its lone pairs can participate in resonance, directing electrophiles to the ortho and para positions. researchgate.net

The ether linkage (-OCH₂Ar) is an activating, ortho, para-directing group.

The combined effect of a deactivating ortho, para-director and an activating ortho, para-director will lead to substitution primarily at the positions para and ortho to the strongly activating ether group. The fluorine atom will also direct to these positions, reinforcing this regioselectivity. Therefore, the fluorophenoxy ring is expected to be more reactive towards EAS than the benzaldehyde (B42025) ring.

Aromatic RingSubstituentsPredicted Regioselectivity for EASRelative Reactivity
Benzyl Ring-CHO (meta-director, deactivating), -CH₂OAr (ortho, para-director, activating)Complex, likely slow reaction. Positions ortho/para to -CH₂OAr are favored over positions directed by -CHO.Less reactive
Fluorophenoxy Ring-F (ortho, para-director, deactivating), -OCH₂Ar (ortho, para-director, activating)Predominantly at the position para to the ether linkage, and to a lesser extent, ortho.More reactive

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. youtube.comunc.edu This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com

In the fluorophenoxy moiety of this compound, the fluorine atom can act as a leaving group. However, the ring is not activated by strong electron-withdrawing groups like a nitro group (-NO₂). The ether linkage (-OCH₂Ar) is an electron-donating group, which further deactivates the ring towards nucleophilic attack. nih.gov

Therefore, under standard SNAr conditions, substitution of the fluorine atom is unlikely to occur. For SNAr to proceed, the aromatic ring would need to be further functionalized with potent electron-withdrawing substituents, or alternative reaction pathways, such as those involving photoredox catalysis, would be required to facilitate the substitution on such an unactivated ring.

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Derivatives of the Chemical Compound

While specific literature detailing palladium-catalyzed cross-coupling reactions on functionalized derivatives of this compound is not extensively available, the inherent chemical architecture of the molecule allows for a theoretical exploration of its potential in this area. For these reactions to be feasible, the parent compound would first need to be functionalized to introduce a suitable leaving group, typically a halide (Br, I) or a triflate (OTf), on one of its aromatic rings.

Once such derivatives are synthesized, they can, in principle, serve as substrates in a variety of well-established palladium-catalyzed cross-coupling reactions. The presence of the aldehyde and the fluoro group would require careful optimization of reaction conditions to ensure chemoselectivity and avoid undesired side reactions.

Potential cross-coupling reactions could include:

Suzuki-Miyaura Coupling: Reaction of a halogenated derivative with a boronic acid or ester to form a new carbon-carbon bond, leading to biaryl structures.

Heck-Mizoroki Reaction: Coupling of a halogenated derivative with an alkene to introduce a vinyl group.

Buchwald-Hartwig Amination: Reaction of a halogenated derivative with an amine to form a new carbon-nitrogen bond.

Sonogashira Coupling: Coupling of a halogenated derivative with a terminal alkyne to introduce an alkynyl moiety.

The success of these hypothetical reactions would depend on the judicious choice of palladium catalyst, ligand, base, and solvent to achieve the desired transformation with high efficiency and selectivity. The electronic properties of the two different aromatic rings—one bearing an aldehyde and the other a fluorine atom—would likely influence their relative reactivity in the oxidative addition step of the catalytic cycle.

Below is an illustrative table of potential palladium-catalyzed cross-coupling reactions on a hypothetical brominated derivative of this compound.

DerivativeCoupling PartnerCatalyst / LigandBaseSolventPotential Product Type
5-Bromo-3-((2-fluorophenoxy)methyl)benzaldehydePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene (B28343)/H₂OBiaryl
3-((4-Bromo-2-fluorophenoxy)methyl)benzaldehyden-Butyl acrylatePd(PPh₃)₄Et₃NDMFCinnamate derivative
5-Bromo-3-((2-fluorophenoxy)methyl)benzaldehydeMorpholinePd₂(dba)₃ / BINAPNaOtBuTolueneArylamine
3-((4-Bromo-2-fluorophenoxy)methyl)benzaldehydePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFDiarylacetylene

This table is illustrative and represents hypothetical reactions based on established methodologies.

Chemoselective and Cascade Transformations of this compound

The structural features of this compound make it an ideal candidate for exploring chemoselective and cascade transformations. The aldehyde group is the most reactive site for nucleophilic addition and can be selectively targeted in the presence of the ether linkage and the relatively inert C-F and aromatic C-H bonds.

Chemoselective Transformations:

The selective transformation of the aldehyde group without affecting other parts of the molecule is a key consideration. A variety of standard synthetic protocols can be envisioned:

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The resulting compound would be (3-((2-Fluorophenoxy)methyl)phenyl)methanol.

Selective Oxidation: The aldehyde can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO₄) or Pinnick oxidation conditions (NaClO₂ with a scavenger) to yield 3-((2-Fluorophenoxy)methyl)benzoic acid.

Olefinations: The aldehyde can readily undergo Wittig or Horner-Wadsworth-Emmons reactions to form alkenes, thereby extending the carbon chain. For example, reaction with a phosphorus ylide could generate a stilbene-like core.

Imination and Reductive Amination: Condensation with a primary amine would form an imine, which can then be reduced in situ (reductive amination) to provide a secondary amine.

Cascade Transformations:

While documented cascade reactions involving this compound are not prominent in the literature, its structure suggests potential for such sequences. A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction results from the functionality generated in the previous step, all occurring in a single pot.

A hypothetical cascade could be initiated by an intramolecular reaction. For instance, if a suitable nucleophile were present on the 2-fluorophenoxy ring (e.g., introduced via a prior coupling reaction), a reaction cascade could be triggered by an initial transformation at the aldehyde. For example, conversion of the aldehyde to an iminium ion could be followed by an intramolecular cyclization onto the other aromatic ring, leading to complex polycyclic structures.

The following table illustrates potential chemoselective transformations of the aldehyde group in this compound.

Reaction TypeReagent(s)SolventProduct Functional Group
Selective ReductionNaBH₄MethanolPrimary Alcohol
Selective OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butenet-BuOH / H₂OCarboxylic Acid
Wittig OlefinationPh₃P=CHCO₂EtTHFα,β-Unsaturated Ester
Reductive AminationBenzylamine, NaBH(OAc)₃DichloromethaneSecondary Amine

This table is illustrative and represents hypothetical reactions based on established chemical principles.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 2 Fluorophenoxy Methyl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-((2-Fluorophenoxy)methyl)benzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its molecular structure.

Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the aldehydic proton, the benzylic methylene (B1212753) protons, and the protons on the two aromatic rings.

The aldehydic proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm, due to the strong deshielding effect of the carbonyl group. spectrabase.com The methylene protons (CH₂) of the ether linkage are expected to resonate as a singlet around 5.0-5.3 ppm. The eight aromatic protons will appear in the range of approximately 6.9 to 7.9 ppm, with their specific chemical shifts and coupling patterns determined by their position relative to the substituents on each ring. The protons on the benzaldehyde (B42025) ring will exhibit splitting patterns influenced by the aldehyde and the ether-linked methylene group, while the protons on the 2-fluorophenoxy ring will show couplings to each other and to the fluorine atom.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Aldehydic H9.9 - 10.1s (singlet)-
Methylene H₂5.1 - 5.3s (singlet)-
Aromatic H (H2', H4', H5', H6')7.5 - 7.9m (multiplet)ortho, meta, para couplings
Aromatic H (H3'', H4'', H5'', H6'')6.9 - 7.3m (multiplet)ortho, meta, para, and H-F couplings

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. The spectrum of this compound will display signals for the carbonyl carbon, the methylene carbon, and the twelve aromatic carbons. The aldehydic carbonyl carbon is expected to have a chemical shift in the range of 190-193 ppm. rsc.org The methylene carbon of the ether linkage should appear around 65-70 ppm. The aromatic carbons will resonate between 110 and 160 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), and its chemical shift will be significantly influenced by the fluorine's electronegativity.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)190 - 193
C1' (ipso to CHO)136 - 138
C2', C4', C5', C6'127 - 135
C3' (ipso to CH₂O)138 - 140
-CH₂-O-68 - 72
C1'' (ipso to O)147 - 149 (d, ¹JCF ≈ 240-250 Hz)
C2'' (ipso to F)152 - 155 (d, ²JCF ≈ 10-15 Hz)
C3'', C4'', C5'', C6''115 - 125 (d, JCF varies)

Note: The data in this table is predicted based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. nih.gov Since ¹⁹F has a natural abundance of 100% and a large magnetogyric ratio, it is readily detected. nih.gov For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom on the phenoxy ring. The chemical shift of this signal is influenced by the electronic effects of the substituents on the ring. The fluorine signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (³JHF and ⁴JHF). The analysis of these coupling constants can help confirm the substitution pattern of the fluorinated ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons on both aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to assign the carbon signals for all protonated carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (and sometimes four). This is particularly useful for identifying quaternary carbons (which are not seen in HSQC) and for establishing connectivity between different parts of the molecule, such as linking the methylene protons to the carbons of both aromatic rings and the aldehydic proton to the carbons of the benzaldehyde ring.

Infrared (IR) Spectroscopy Methodologies for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the aldehyde, ether, and aromatic moieties.

A strong, sharp absorption band for the C=O stretch of the aldehyde is expected around 1700 cm⁻¹. rsc.org The C-H stretch of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. The C-O-C stretching vibrations of the ether linkage are expected to produce strong bands in the region of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. The C-F stretch of the fluorinated benzene (B151609) ring is anticipated to appear as a strong band in the 1300-1100 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aldehyde C-H Stretch2900 - 2800 & 2800 - 2700Weak
Aldehyde C=O Stretch1710 - 1690Strong
Aromatic C=C Stretch1600 - 1450Medium-Weak
C-F Stretch1300 - 1100Strong
Ether C-O-C Stretch1260 - 1200 (asymmetric) & 1150 - 1050 (symmetric)Strong

Note: The data in this table is predicted based on the analysis of structurally similar compounds.

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (230.23 g/mol ).

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to characteristic fragment ions. Common fragmentation pathways could include:

Loss of the formyl group (-CHO), resulting in an [M-29]⁺ ion.

Cleavage of the C-O bond to form a [C₇H₅O]⁺ ion (m/z 105) corresponding to the benzoyl cation, and a [C₆H₄FO]⁺ radical.

Cleavage to form a [C₇H₇O]⁺ ion (m/z 107) corresponding to the hydroxymethylphenyl cation and a [C₆H₄F]⁺ radical.

Formation of a tropylium-like ion at m/z 91.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental composition, confirming the molecular formula of C₁₄H₁₁FO₂. sigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, often to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula. For this compound, with the molecular formula C₁₄H₁₁FO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The expected monoisotopic mass provides a highly specific target for HRMS analysis, typically performed using techniques such as time-of-flight (TOF) or Orbitrap mass analyzers. The experimentally determined mass is then compared to the theoretical value, and the mass error is calculated to confirm the elemental composition.

Table 1: Theoretical Exact Mass Data for this compound
ParameterValue
Molecular FormulaC₁₄H₁₁FO₂
Theoretical Monoisotopic Mass (Da)230.0743
Calculated M+H⁺ Adduct (Da)231.0821

Fragmentation Pattern Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is an indispensable tool for structural elucidation. In an MS/MS experiment, the protonated molecule (precursor ion) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions (product ions). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is expected to occur at the most labile bonds. Key predicted fragmentation pathways include the cleavage of the ether bond and the loss of the formyl group. The analysis of these fragmentation patterns helps to confirm the connectivity of the different structural motifs within the molecule. For instance, the fragmentation of benzaldehydes often involves the loss of a hydrogen atom or the entire formyl group. Aromatic ketones and aldehydes typically exhibit characteristic fragmentation patterns, including the loss of the carbonyl group as carbon monoxide (CO). The presence of the fluorophenoxy group would also lead to characteristic fragment ions.

Table 2: Predicted MS/MS Fragmentation of this compound
Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Interpretation
231.0821203.0872COLoss of carbon monoxide from the aldehyde
231.0821121.0651C₇H₅FOCleavage of the ether bond, retaining the benzaldehyde moiety
231.0821111.0397C₈H₇O₂Cleavage of the ether bond, retaining the fluorophenoxy moiety
231.082195.0397C₈H₇O₂ + OFurther fragmentation of the fluorophenoxy moiety

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.gov For this compound, a single-crystal X-ray diffraction study would definitively confirm its molecular structure in the solid state.

While a specific crystal structure for this compound has not been reported in the publicly available literature, studies on similar benzaldehyde derivatives have revealed diverse supramolecular networks. nih.gov Such an analysis for the title compound would provide invaluable insight into its solid-state conformation and packing, which can influence its physical properties.

Advanced Chromatographic Separation and Purity Assessment Techniques (e.g., HPLC, GC)

Chromatographic techniques are essential for separating the target compound from any impurities and for quantifying its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of moderately polar aromatic aldehydes. A reversed-phase C18 column is typically effective for the separation. auroraprosci.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient mode to achieve optimal separation. auroraprosci.comwaters.com Detection is commonly performed using a UV detector, as the aromatic rings in this compound will absorb UV light. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Gas Chromatography (GC)

GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and separated on a capillary column, often with a non-polar or moderately polar stationary phase. acs.orgnih.gov The separated components are then detected, most commonly by a flame ionization detector (FID) or a mass spectrometer (GC-MS). acs.orgnih.gov GC-MS provides both retention time and mass spectral data, allowing for confident peak identification and purity assessment. nih.gov

Theoretical and Computational Investigations of 3 2 Fluorophenoxy Methyl Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like 3-((2-fluorophenoxy)methyl)benzaldehyde, these methods can elucidate its electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. DFT calculations could be employed to investigate the ground state properties of this compound. By using a functional such as B3LYP in conjunction with a basis set like 6-311++G(d,p), researchers can optimize the molecular geometry to find the most stable arrangement of atoms.

A frequency calculation on the optimized geometry would confirm that it is a true energy minimum (no imaginary frequencies) and would also provide the vibrational frequencies. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also significant outputs of a DFT calculation. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Properties of this compound (Note: The following data is illustrative and would require specific computational studies to be validated.)

PropertyCalculated Value
Ground State Energy (Hartree)-845.12345
Dipole Moment (Debye)3.45
HOMO Energy (eV)-6.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.66

Ab Initio Methods for High-Accuracy Energetic and Structural Predictions

For even greater accuracy, particularly for energetic properties, ab initio methods can be utilized. Unlike DFT, which relies on approximations for the exchange-correlation functional, ab initio methods are derived directly from first principles without empirical parameters.

Methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation, which is essential for accurate energy calculations. While computationally more demanding than DFT, these methods are the gold standard for predicting reaction energies, activation barriers, and other thermodynamic properties.

For this compound, high-level ab initio calculations could be used to benchmark the results from DFT. For instance, a single-point energy calculation using CCSD(T) on a DFT-optimized geometry can provide a highly accurate electronic energy. This approach, often part of a composite method like G4 or W1, is crucial for obtaining chemical accuracy (typically within 1 kcal/mol of experimental values).

Conformational Analysis and Energy Landscape Mapping

The flexibility of this compound, particularly around its ether and methylene (B1212753) linkages, means it can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is vital for a complete picture of its behavior.

Torsional Scans and Rotational Barriers Around Key Bonds

The conformational landscape of this compound is primarily defined by the rotation around two key single bonds: the C(aryl)-CH2 bond and the O-CH2 bond. A torsional scan, also known as a potential energy surface (PES) scan, can be performed computationally to map the energy changes as these bonds are rotated.

In a typical procedure, the dihedral angle of interest is systematically varied in small increments (e.g., 10-15 degrees), and at each step, the rest of the molecule's geometry is optimized. This process generates a one-dimensional PES, from which the low-energy conformers (energy minima) and the transition states for rotation (energy maxima) can be identified. The energy difference between a minimum and an adjacent maximum represents the rotational barrier. This information is critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Hypothetical Rotational Barriers for Key Dihedral Angles (Note: The following data is illustrative and would require specific computational studies to be validated.)

Dihedral AngleRotational Barrier (kcal/mol)
C(aryl)-C(methylene)-O-C(aryl)4.2
C(C=O)-C(aryl)-C(methylene)-O2.8

Intramolecular Interactions and Hydrogen Bonding Analysis

The relative stability of different conformers is often governed by subtle intramolecular interactions. In this compound, weak intramolecular hydrogen bonds could play a significant role. For example, a C-H···O or C-H···F interaction might exist between the methylene group and the oxygen of the aldehyde or the fluorine atom on the phenoxy ring.

Computational tools like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these weak interactions. NBO analysis can reveal donor-acceptor interactions between filled and empty orbitals that correspond to stabilizing effects like hyperconjugation and hydrogen bonding. QTAIM analysis can identify bond critical points between atoms, providing evidence for an interaction and quantifying its strength. These analyses help to explain why certain conformations are preferred over others.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could study reactions involving the aldehyde group, such as nucleophilic addition or oxidation.

To study a reaction mechanism, researchers would first identify the reactants and products. Then, they would use computational methods to locate the transition state (TS) structure that connects them. The TS is a first-order saddle point on the potential energy surface, and its geometry provides insight into the bond-making and bond-breaking processes during the reaction.

Frequency calculations are essential to characterize the TS, as it will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the TS gives the activation energy barrier, which is a key determinant of the reaction rate. By mapping out the entire reaction pathway, including any intermediates and transition states, a detailed understanding of the reaction mechanism can be achieved. For example, the mechanism of the Cannizzaro reaction or a Wittig reaction involving this compound could be computationally explored to understand the energetics and stereochemical outcomes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the computational investigation of this compound, a primary focus is the elucidation of potential reaction mechanisms, such as the cleavage of the benzylic ether bond. This process is critical for understanding the compound's stability and reactivity. A key transformation pathway to consider is the acid-catalyzed hydrolysis of the ether linkage, which would yield 2-fluorophenol (B130384) and 3-(hydroxymethyl)benzaldehyde (B1315534).

To study this reaction, computational chemists employ methods to locate the transition state (TS) on the potential energy surface. The transition state represents the highest energy point along the reaction coordinate and is characterized as a first-order saddle point, having a single imaginary frequency. Techniques such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method are utilized to find this critical geometry.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. The IRC path is the minimum energy path connecting the transition state to the reactants and products. By following this path, researchers can confirm that the identified transition state indeed connects the desired reactants and products, thus validating the proposed reaction mechanism. For the ether cleavage of this compound, the IRC would trace the trajectory of the nucleophilic attack on the benzylic carbon and the subsequent breaking of the C-O bond.

Table 1: Illustrative Geometric Parameters of a Postulated Transition State for Acid-Catalyzed Ether Cleavage

ParameterReactant Complex (Å)Transition State (Å)Product Complex (Å)
C(benzyl)-O(ether) Bond Length1.431.752.80 (cleaved)
C(benzyl)-Nu(nucleophile) Distance2.902.101.45
O(ether)-H(acid) Bond Length1.011.25-

Note: The data in this table is illustrative and represents typical values for such a reaction, as specific research on this compound is not publicly available. "Nu" represents the incoming nucleophile, for instance, a water molecule.

Free Energy Profiles for Key Transformation Pathways

To gain a quantitative understanding of the reaction kinetics and thermodynamics, the construction of a free energy profile is essential. This profile maps the change in Gibbs free energy as the reaction progresses from reactants to products, including the transition state. The height of the energy barrier from the reactant to the transition state determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is thermodynamically favorable.

For the acid-catalyzed ether cleavage of this compound, density functional theory (DFT) calculations are commonly employed to compute the energies of the stationary points (reactants, transition state, and products). To obtain a more accurate free energy profile, these calculations should include corrections for zero-point vibrational energy (ZPVE), thermal contributions, and solvation effects, often modeled using a polarizable continuum model (PCM).

A plausible transformation pathway for this compound, besides ether cleavage, could be the oxidation of the aldehyde group to a carboxylic acid. A comparative analysis of the free energy profiles for both ether cleavage and aldehyde oxidation would reveal the kinetically and thermodynamically preferred reaction pathway under specific conditions.

Table 2: Hypothetical Free Energy Data for Competing Reaction Pathways (kcal/mol)

Reaction PathwayActivation Energy (ΔG‡)Reaction Free Energy (ΔG_rxn)
Acid-Catalyzed Ether Cleavage+25.3-5.7
Aldehyde Oxidation+15.8-30.2

Note: This data is hypothetical and serves to illustrate the type of information gained from free energy profile calculations. The actual values would depend on the specific reaction conditions and computational level of theory.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

While quantum mechanical calculations provide insights into reaction energetics, molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound in a condensed phase, such as in an aqueous solution. nih.govnih.gov MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing a detailed picture of conformational flexibility and intermolecular interactions. nih.govnih.gov

An MD simulation of this compound would typically involve placing a single molecule or a collection of molecules in a simulation box filled with solvent molecules (e.g., water). The interactions between all atoms are described by a force field. The simulation would then be run for a sufficient period, often nanoseconds to microseconds, to observe the equilibrium behavior of the system.

Analysis of the MD trajectory can reveal important information, such as:

Conformational Preferences: The molecule's preferred shapes and the flexibility of the ether linkage and the benzaldehyde (B42025) group.

Solvation Shell Structure: The arrangement of solvent molecules around the solute, particularly around the polar aldehyde and ether groups and the fluorinated aromatic ring.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the aldehyde oxygen and solvent molecules.

This information is crucial for understanding how the solvent influences the molecule's reactivity and spectroscopic properties. nih.gov

Prediction and Validation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and the interpretation of experimental data. researchgate.netresearchgate.net

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. researchgate.netresearchgate.netacs.org The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. researchgate.net Calculated chemical shifts are typically referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C. acs.orgwisc.edu Comparing the predicted spectra with experimental data can confirm the molecular structure and help assign specific resonances. wisc.edu

Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Aldehydic H9.989.95
Benzylic CH₂5.155.12
Aromatic H's7.0 - 7.97.0 - 7.9

Note: The data is for illustrative purposes. Experimental values would need to be obtained from actual measurements.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the absorption bands in an infrared (IR) spectrum. docbrown.info This allows for the identification of characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the C-O-C stretch of the ether. docbrown.info

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λ_max) in the experimental spectrum. researchgate.netresearchgate.net For this compound, transitions involving the π systems of the aromatic rings and the n→π* transition of the carbonyl group would be of particular interest. researchgate.net

Applications of 3 2 Fluorophenoxy Methyl Benzaldehyde As a Synthetic Intermediate

Precursor for the Synthesis of Complex Organic Architectures

The combination of an aldehyde and a bi-aryl ether moiety within one molecule provides a powerful platform for the construction of intricate molecular frameworks through various cyclization strategies.

Construction of Novel Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are a significant class of compounds in materials science and organic chemistry. rsc.orgnih.gov The synthesis of functionalized PAHs can be achieved through intramolecular cyclization reactions of appropriately substituted precursors. oup.comacs.orgtandfonline.com For instance, derivatives of 3-((2-Fluorophenoxy)methyl)benzaldehyde could potentially undergo acid-catalyzed intramolecular electrophilic substitution or related cyclization reactions to form new polycyclic systems. The presence of the fluorine atom can influence the electronic properties and the regioselectivity of such cyclizations. oup.comnih.gov

One potential pathway could involve an intramolecular Friedel-Crafts-type reaction, where the benzaldehyde (B42025) or a derivative thereof acts as the electrophile, and the electron-rich phenoxy ring serves as the nucleophile, leading to the formation of a new six-membered ring and thus a tricyclic system. The specific conditions for such a reaction would need to be optimized, but literature on related cyclizations of diaryl ethers or similar systems provides a basis for this approach.

Furthermore, photochemical cyclization is another powerful method for the synthesis of PAHs. acs.orgtandfonline.com While direct examples involving this compound are not available, the general principle of using photocyclization on stilbene-like precursors, which can be synthesized from benzaldehydes, suggests a potential route to complex aromatic structures. acs.org

Table 1: Potential Intramolecular Cyclization Strategies for the Synthesis of Polycyclic Aromatic Compounds from Benzaldehyde Derivatives

Cyclization StrategyPrecursor TypePotential Product ClassKey Reaction Conditions
Friedel-Crafts Acylation/AlkylationDiaryl ether with activating groupsDibenzofurans, XanthonesLewis or Brønsted acids
Photochemical CyclizationStilbenes (from benzaldehydes)Phenanthrenes, ChrysenesUV irradiation, oxidizing agent
Scholl ReactionAryl-substituted aromaticsLarger PAHsLewis acids, oxidizing agents

This table presents generalized strategies that could be adapted for this compound based on known organic reactions.

Derivatization to Access Diverse Heterocyclic Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The aldehyde functionality in this compound is a key handle for the construction of a wide variety of heterocyclic rings. nih.govresearchgate.net For example, condensation of the aldehyde with primary amines or hydrazines can lead to the formation of imines or hydrazones, which can then undergo intramolecular cyclization to yield nitrogen-containing heterocycles such as quinolines, cinnolines, or pyrrolidines. rsc.orgnih.govacs.orgnih.govresearchgate.net

The synthesis of oxygen-containing heterocycles is also a plausible application. For instance, reaction with phenols or other nucleophiles could lead to the formation of chromene or xanthone (B1684191) derivatives, which are known for their biological activities. nih.govgoogle.comnih.govnih.govup.ptrsc.orgnih.gov The presence of the 2-fluorophenoxy group could influence the reactivity and the properties of the resulting heterocyclic products.

Table 2: Potential Heterocyclic Systems from Benzaldehyde Derivatives

ReagentResulting HeterocycleReaction Type
Amine/AmmoniaImine, PyridineCondensation/Cyclization
Hydrazine (B178648)Hydrazone, Pyrazole, PyridazineCondensation/Cyclization
Malononitrile and a nucleophileDihydropyridineMulti-component reaction
PhenolsChromene, XanthoneCondensation/Cyclization

This table illustrates potential heterocyclic syntheses starting from a benzaldehyde moiety, adaptable for this compound.

Integration into Advanced Organic Scaffolds and Frameworks

The concept of using well-defined molecular building blocks to construct larger, functional architectures is central to modern chemistry. This compound, with its distinct functional domains, is a candidate for incorporation into more complex scaffolds, such as those used in supramolecular chemistry or for the development of metal-organic frameworks (MOFs). The aldehyde group can be converted into other functionalities, such as carboxylic acids or alcohols, which are commonly used linkers in MOF synthesis. The fluorinated phenoxy group can impart specific properties, such as altered electronic behavior or hydrophobicity, to the final framework.

Building Block in Polymer Chemistry

The aldehyde group is a versatile functional group for polymer synthesis and modification.

Monomer for Controlled Polymerization Reactions (e.g., polyacetals, Schiff base polymers)

This compound can potentially serve as a monomer in polycondensation reactions. For instance, reaction with diols can lead to the formation of polyacetals. The properties of these polymers, such as their thermal stability and solubility, would be influenced by the bulky and fluorinated side chain.

Another important class of polymers that can be synthesized from aldehydes are Schiff base polymers, also known as polyimines. These are typically formed by the polycondensation of a dialdehyde (B1249045) with a diamine. While this compound is a mono-aldehyde, it could be used in co-polymerization with a dialdehyde to introduce specific functionalities into the polymer chain.

Table 3: Potential Polymerization Reactions Involving Benzaldehyde Derivatives

Polymer TypeCo-monomerKey Features of Resulting Polymer
PolyacetalDiolPotentially tunable thermal properties and solubility
Schiff Base Polymer (co-polymer)Diamine and DialdehydeIntroduction of specific side-chain functionality

This table outlines potential polymerization routes where a functionalized benzaldehyde like this compound could be incorporated.

Cross-linking Agent or Functional Handle in Polymer Modification

Polymers with pendant functional groups are valuable materials as they can be modified post-polymerization to tune their properties. nih.govrsc.org this compound can be used to functionalize polymers that contain reactive groups capable of reacting with an aldehyde, such as amino or hydroxyl groups. nih.govresearchgate.netitu.edu.tr This would attach the (2-fluorophenoxy)methylphenyl group as a side chain, potentially altering the polymer's physical and chemical properties.

Furthermore, if a polymer contains multiple reactive sites, a dialdehyde can act as a cross-linking agent to create a polymer network. While this compound is a mono-aldehyde, it could be used to cap reactive sites or, if converted to a di-functional derivative, to act as a cross-linker. Aldehyde-functionalized cross-linkers are known to be effective in forming hydrogels and other networked materials. nih.govyoutube.comresearchgate.net

Table 4: Potential Polymer Modification Applications of Benzaldehyde Derivatives

Polymer BackboneReaction with Benzaldehyde DerivativePurpose
Poly(vinyl amine)Reductive aminationIntroduce side-chain functionality
ChitosanSchiff base formationHydrogel formation, cross-linking
Poly(ethylene glycol) diamineReductive aminationFunctionalization of polymer chain ends

This table provides examples of how a benzaldehyde derivative could be used to modify existing polymers.

Development of Catalytic Ligands or Chiral Auxiliaries

The molecular architecture of this compound, featuring a benzaldehyde group, a benzyl (B1604629) ether linkage, and a fluorinated phenyl ring, presents several theoretical avenues for its use in the synthesis of catalytic ligands or chiral auxiliaries. The aldehyde functionality is a versatile handle for a variety of chemical transformations.

For instance, the aldehyde could undergo reductive amination with a chiral amine to introduce a stereocenter, a foundational step in creating a chiral ligand. Subsequent modifications of the resulting amine could lead to the formation of bidentate or tridentate ligands that can coordinate with metal centers. The fluorine atom on the phenoxy ring could influence the electronic properties of such a ligand, potentially enhancing the catalytic activity or selectivity of the metal complex.

In the realm of chiral auxiliaries, the aldehyde group could be reacted with a chiral alcohol or amine to form a chiral acetal (B89532) or imine, respectively. This auxiliary could then be used to direct the stereochemical outcome of a subsequent reaction on a prochiral substrate. After the desired transformation, the auxiliary could be cleaved and potentially recovered.

Table 1: Potential Transformations of this compound for Ligand/Auxiliary Synthesis

Functional GroupPotential ReactionResulting Structure Element
AldehydeReductive AminationChiral Amine
AldehydeAcetal FormationChiral Acetal
AldehydeImine FormationChiral Imine

It is important to reiterate that these are hypothetical applications based on the chemical nature of the compound, and no specific instances of this compound being used for these purposes have been found in the reviewed literature.

Synthesis of Specialized Chemical Probes and Tags

The structure of this compound also suggests its potential as a precursor for the synthesis of specialized chemical probes and tags. Chemical probes are small molecules used to study biological systems, and they often contain a reactive group for target engagement, a linker, and a reporter tag (e.g., a fluorophore or a biotin).

The aldehyde group of this compound could serve as a reactive handle for covalent modification of biological macromolecules. For example, it could react with lysine (B10760008) residues in proteins to form Schiff bases, which can be further reduced to stable secondary amines.

Furthermore, the molecule could be elaborated to incorporate a reporter group. The benzaldehyde moiety could be converted to a carboxylic acid, which could then be coupled to an amine-containing fluorophore or biotin (B1667282) tag via amide bond formation. The 2-fluorophenoxy group might play a role in modulating the physicochemical properties of the resulting probe, such as its solubility, cell permeability, or binding affinity to a target.

Table 2: Hypothetical Elaboration of this compound into a Chemical Probe

Starting MoietySynthetic StepIntermediate/Final Product Feature
AldehydeOxidationCarboxylic Acid
Carboxylic AcidAmide CouplingLinker to Reporter Tag
AldehydeReaction with HydrazineHydrazone for Bioconjugation

As with the development of catalytic ligands and chiral auxiliaries, the use of this compound for the synthesis of chemical probes and tags is currently speculative and not supported by specific examples in the scientific literature. The outlined strategies represent plausible synthetic routes based on the known reactivity of the functional groups present in the molecule.

Potential Roles in Advanced Material Synthesis Excluding Material Property Data

Incorporation into Optoelectronic Material Precursors (e.g., conjugated polymers, organic semiconductors)

The structure of 3-((2-Fluorophenoxy)methyl)benzaldehyde makes it a candidate for creating precursors for optoelectronic materials. The aldehyde group serves as a versatile chemical handle for polymerization. For instance, benzaldehyde (B42025) derivatives can act as organic photocatalysts in controlled radical polymerization processes, offering a metal-free route to well-defined polymers. rsc.org Furthermore, the aldehyde can participate in condensation reactions with other monomers to form the backbone of a polymer.

The fluorophenoxy moiety is particularly significant for optoelectronic applications. The high electronegativity of the fluorine atom can modulate the electronic properties of a resulting polymer. Introducing fluorine into conjugated systems is a common strategy for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is critical for designing efficient organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A structurally related compound, 3-Fluoro-4-(2-fluorophenoxy)benzaldehyde, is noted as a building block for synthesizing more complex fluorinated organic compounds for materials development. This highlights the general utility of such fluorinated ether structures in creating materials with unique properties.

Ligand or Building Unit for Coordination Polymers and Metal-Organic Frameworks (MOFs)

While the aldehyde group itself is not typically a primary coordinating group for the construction of robust coordination polymers or Metal-Organic Frameworks (MOFs), this compound can serve as an excellent precursor to a suitable ligand. rsc.org The aldehyde functionality can be readily transformed into other groups that are well-established in MOF chemistry. researchgate.net

Oxidation: The aldehyde can be oxidized to a carboxylic acid. The resulting carboxylate group is one of the most common linkers used to build stable MOFs with various metal ions.

Condensation: The aldehyde can undergo condensation reactions with amines to form imines or be used in multi-step syntheses to create nitrogen-based heterocyclic linkers like pyridines or triazoles, which are also widely used in coordination chemistry.

The presence of the 2-fluorophenoxy group offers a method for pore functionalization within a MOF. Fluorinated MOFs are an important subclass of materials known for their enhanced chemical stability and modified host-guest interactions. researchgate.net The fluorine atoms lining the pores can alter the framework's affinity for specific molecules, making them potentially useful for applications like gas storage and separation. Research on other substituted benzaldehydes has shown their utility as substrates in catalytic reactions mediated by coordination polymers, demonstrating the synergy between these molecular classes. mdpi.com

Component in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, ordered structures. This compound contains multiple features that can drive self-assembly. cam.ac.uk The two aromatic rings can engage in π-π stacking, while the polar aldehyde group can participate in dipole-dipole interactions. The ether linkage provides conformational flexibility, allowing the molecule to adopt optimal geometries for packing into larger assemblies.

The fluorine atom adds another layer of control. Fluorine's unique properties can lead to specific, directional interactions (such as C-F···H-C hydrogen bonds) and can promote phase separation at the molecular level, known as the "fluorous effect," which can dictate the final supramolecular architecture. researchgate.netnsf.gov Research on other benzaldehyde-functionalized molecules has shown their ability to form self-assembled monolayers (SAMs) on surfaces through reactions like reductive amination. nih.gov This capability is crucial for creating functional surfaces that can mimic biological systems or act as sensor platforms. nih.gov The self-assembly of amphiphilic block copolymers bearing benzaldehyde functionalities into vesicles ("polymersomes") further illustrates the utility of the aldehyde group in directing the formation of complex supramolecular structures. nih.gov

Role in the Design of Novel Polymer Architectures and Networks

Beyond linear polymers, this compound can be envisioned as a key component in creating more complex polymer architectures. As a molecule with a single reactive aldehyde group, it can be used as a "monomer" to introduce specific functionalities. youtube.com For example, it could be attached as a pendant group to a pre-existing polymer backbone, imparting the electronic and steric properties of the fluorophenoxy group to the bulk material. Alternatively, it could serve as a functional chain-end group after a polymerization reaction.

The principles of condensation polymerization show that monomers with two or more reactive sites are needed to form extended polymer chains or networks. youtube.comyoutube.com By modifying the target compound to introduce a second reactive site (for instance, by adding another aldehyde or a hydroxyl group to one of the rings), it could act as a cross-linker to form robust polymer networks or gels. The reactivity of the aldehyde group in Knoevenagel condensation reactions, which has been studied with coordination polymers as catalysts, suggests its potential role in polymer synthesis and modification. researchgate.net The ability of benzaldehyde derivatives to also act as photocatalysts opens another avenue for their use in designing novel polymerization strategies. rsc.org

Table 2: Summary of Potential Roles in Advanced Material Synthesis
Area of ApplicationPotential Role of this compoundKey Functional Groups Involved
Optoelectronic MaterialsPrecursor for conjugated polymers and organic semiconductors.Aldehyde (for polymerization), Fluorophenoxy (for tuning electronic properties).
Coordination Polymers/MOFsPrecursor to a ligand (linker) after chemical modification.Aldehyde (for conversion to carboxylate/N-heterocycle), Fluorophenoxy (for pore functionalization).
Supramolecular AssemblyBuilding block for self-assembled systems via non-covalent interactions.Aromatic rings (π-stacking), Aldehyde (dipole interactions), Fluorine (specific interactions).
Novel Polymer ArchitecturesFunctional monomer for introducing pendant groups or as a cross-linker precursor.Aldehyde (for attachment to polymer chains or network formation).

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights Regarding 3-((2-Fluorophenoxy)methyl)benzaldehyde

Currently, dedicated academic studies focusing exclusively on this compound are limited. Its primary recognition in the scientific community comes from its availability as a chemical building block, offered by various commercial suppliers. numberanalytics.comrug.nlsprchemical.com This availability implies its utility as a starting material or intermediate in the synthesis of more complex molecules. The key insights, therefore, are largely inferred from the well-established chemistry of its constituent functional groups: the benzaldehyde (B42025), the ether linkage, and the fluorophenoxy group.

The benzaldehyde functional group is a cornerstone of organic synthesis, participating in a vast array of chemical transformations. These include, but are not limited to, oxidation to benzoic acid, reduction to benzyl (B1604629) alcohol, and a variety of carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. wikipedia.orgchemicalbook.com The presence of the aldehyde group makes this compound a versatile precursor for the synthesis of a wide range of derivatives.

Identification of Unexplored Reactivity and Synthetic Opportunities for the Chemical Compound

The unique juxtaposition of the reactive aldehyde and the electronically modified fluorophenoxy ring within this compound opens up several avenues for unexplored reactivity and synthetic applications.

Table 1: Potential Reaction Pathways for this compound

Reaction TypeReagents and ConditionsPotential Products
OxidationKMnO4, H2CrO43-((2-Fluorophenoxy)methyl)benzoic acid
ReductionNaBH4, LiAlH4(3-((2-Fluorophenoxy)methyl)phenyl)methanol
Wittig ReactionPhosphonium ylidesStilbene derivatives
Aldol CondensationKetones/Aldehydes, Base/AcidChalcone-like structures
Reductive AminationAmines, Reducing agentSubstituted benzylamines
Cyanohydrin FormationHCN, BaseCyanohydrin derivatives

One area of significant synthetic opportunity lies in the development of novel heterocyclic compounds. The aldehyde functionality can serve as a key electrophilic partner in condensation reactions with various nucleophiles to construct a wide array of ring systems. For instance, reactions with hydrazines, hydroxylamines, and amidines could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively, all of which are important scaffolds in medicinal chemistry.

Furthermore, the potential for intramolecular reactions has not been thoroughly investigated. Depending on the reaction conditions, it might be possible to induce cyclization reactions involving the aldehyde and the fluorinated ring, potentially leading to novel fused ring systems.

Broader Implications for Organic Synthesis and Materials Science Research

The exploration of this compound and its derivatives could have significant implications for both organic synthesis and materials science.

In the realm of organic synthesis , this compound can serve as a versatile platform for the development of new synthetic methodologies. The presence of the fluorine atom allows for the study of its influence on reaction rates, regioselectivity, and stereoselectivity in various transformations of the benzaldehyde group. This could provide valuable insights into the role of fluorine in directing chemical reactivity.

In materials science , benzaldehyde derivatives have been utilized in the synthesis of polymers, dyes, and liquid crystals. The incorporation of the fluorophenoxy moiety could impart unique properties to these materials. For instance, the high electronegativity of fluorine could lead to materials with interesting electronic or optical properties. The development of polymers derived from this compound could result in materials with enhanced thermal stability, chemical resistance, and specific surface properties. sprchemical.com

Emerging Challenges and Promising Avenues for Future Investigation

While the potential of this compound is considerable, several challenges and promising research directions need to be addressed.

Challenges:

Limited Availability of Research Data: The most significant challenge is the current scarcity of published research specifically on this compound. This necessitates foundational studies to characterize its physical and chemical properties thoroughly.

Scalable Synthesis: While commercially available, the development of a highly efficient and scalable synthesis for this compound would be crucial for its widespread application in larger-scale research and industrial processes.

Promising Avenues for Future Investigation:

Medicinal Chemistry: A primary avenue for future research is the synthesis and biological evaluation of derivatives of this compound. The fluorophenoxy group is a known pharmacophore, and its combination with other functionalities derived from the benzaldehyde group could lead to the discovery of novel therapeutic agents. nih.govmdpi.com

Agrochemicals: Similar to medicinal chemistry, the unique structural features of this compound could be exploited in the design of new agrochemicals with improved efficacy and environmental profiles.

Advanced Materials: The synthesis of polymers, dendrimers, and other macromolecules from this compound could lead to new materials with tailored properties for applications in electronics, optics, and nanotechnology.

Catalysis: The compound could be explored as a ligand for metal catalysts. The ether and fluoro substituents could coordinate with metal centers and influence the catalytic activity and selectivity in various organic transformations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-((2-Fluorophenoxy)methyl)benzaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with 2-fluorophenol and a benzaldehyde derivative (e.g., 3-bromobenzaldehyde). Use nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the phenoxy group .
  • Step 2 : Introduce the methylene bridge via a Friedel-Crafts alkylation or Mitsunobu reaction, using reagents like DCC (dicyclohexylcarbodiimide) or DIAD (diisopropyl azodicarboxylate) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for SNAr) and solvent polarity (DMF or THF) to improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^{13}C NMR to confirm the aldehyde proton (~10 ppm) and fluorophenoxy group (split peaks due to 19^{19}F coupling) .
  • IR : Identify the aldehyde C=O stretch (~1700 cm1^{-1}) and C-F vibrations (1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ and isotopic patterns from fluorine .

Q. How does the electron-withdrawing fluorine substituent influence the compound’s reactivity in Schiff base formation?

  • Methodology :

  • Experimental Design : React the aldehyde with primary amines (e.g., aniline derivatives) under acidic or neutral conditions. Compare reaction rates with non-fluorinated analogs.
  • Analysis : Fluorine’s electron-withdrawing effect enhances electrophilicity of the aldehyde group, accelerating imine formation. Monitor via 1^1H NMR (disappearance of aldehyde proton at ~10 ppm) .

Advanced Research Questions

Q. How can computational chemistry (DFT) predict the regioselectivity of electrophilic aromatic substitution in derivatives of this compound?

  • Methodology :

  • Modeling : Use Gaussian or ORCA software to calculate Fukui indices and electrostatic potential maps. Identify electron-rich regions (e.g., para to the fluorophenoxy group) prone to nitration or halogenation .
  • Validation : Compare computational predictions with experimental results (e.g., NOESY NMR for regiochemistry) .

Q. What strategies resolve contradictory data in biological activity studies (e.g., conflicting IC50_{50} values in anticancer assays)?

  • Methodology :

  • Reproducibility Checks : Standardize assay conditions (cell line passage number, incubation time).
  • Structural Confirmation : Verify compound purity (>95% via HPLC) and stability (e.g., aldehyde oxidation can form inactive acids) .
  • Mechanistic Studies : Use SAR (structure-activity relationship) analysis to differentiate fluorophenoxy vs. benzaldehyde contributions .

Q. What are the challenges in crystallizing this compound, and how can X-ray diffraction parameters be optimized?

  • Methodology :

  • Crystallization : Use slow vapor diffusion (e.g., hexane/ethyl acetate) or cooling. Fluorine’s small size may disrupt packing, requiring trial of multiple solvents .
  • Data Collection : Synchrotron radiation improves resolution for light atoms (C, O, F). Refinement with SHELXL accounts for disorder in flexible methylene bridges .

Q. How does the compound’s logP value affect its pharmacokinetic profile in preclinical studies?

  • Methodology :

  • Measurement : Determine logP via shake-flask method (octanol/water) or HPLC retention time.
  • Correlation : Higher logP (due to fluorophenoxy group) may enhance membrane permeability but reduce solubility. Balance via prodrug strategies (e.g., acetal formation) .

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

  • Methodology :

  • Protective Equipment : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact .
  • Storage : Keep in amber vials at 2–8°C to prevent aldehyde oxidation. Desiccate to avoid hydrolysis .
  • Waste Disposal : Neutralize with sodium bisulfite before disposal to convert aldehydes to safer sulfonates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.